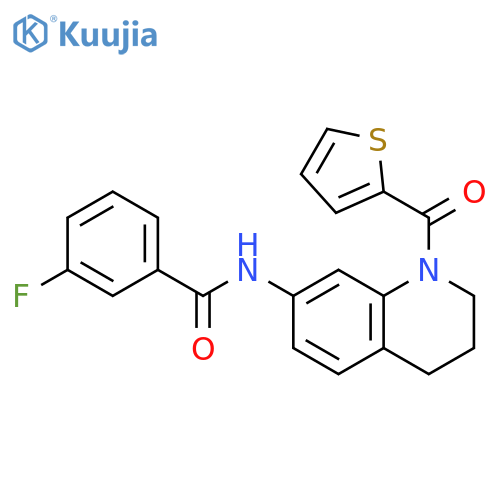

Cas no 946266-07-5 (3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 3-fluoro-N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]-

- 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide

-

- インチ: 1S/C21H17FN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)

- InChIKey: FADALNZXWZDKJR-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(C1SC=CC=1)=O)(=O)C1=CC=CC(F)=C1

3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2049-0227-15mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-2μmol |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-100mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-2mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-10μmol |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-1mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-20mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-50mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-5μmol |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2049-0227-25mg |

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

946266-07-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 946266-07-5 and Product Name: 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide

The compound with the CAS number 946266-07-5 and the product name 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, particularly those relevant to neurological and inflammatory diseases. The structural features of this molecule, including its fluoro-substituted benzamide core and the presence of a tetrahydroquinoline scaffold, contribute to its unique pharmacological profile.

Recent research in medicinal chemistry has highlighted the importance of fluoro-substituted aromatic compounds in enhancing drug efficacy and bioavailability. The introduction of a fluorine atom at the 3-position of the benzamide ring in this compound not only improves metabolic stability but also modulates receptor binding affinity. This modification is particularly relevant in the development of drugs targeting central nervous system (CNS) disorders, where precise receptor interaction is crucial.

The tetrahydroquinoline moiety in the molecular structure of this compound is another key feature that contributes to its pharmacological activity. Tetrahydroquinolines have been extensively studied for their role in inhibiting enzymes and receptors involved in pain signaling, neurodegeneration, and inflammation. The specific arrangement of atoms in this scaffold allows for optimal interactions with biological targets, making it an attractive candidate for further therapeutic development.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Studies have shown that molecules with a similar structural motif can modulate neurotransmitter release and receptor activity, thereby alleviating symptoms associated with conditions such as epilepsy, Parkinson's disease, and Alzheimer's disease. The fluoro-substituted benzamide component further enhances these effects by improving blood-brain barrier penetration and reducing enzymatic degradation.

Moreover, the compound's ability to interact with multiple biological targets makes it a promising candidate for developing combination therapies. In recent years, there has been growing interest in polypharmacological approaches to treat complex diseases. By targeting multiple pathways simultaneously, combination therapies can achieve synergistic effects that single-agent treatments may not provide. The structural versatility of 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide allows for such applications, making it a valuable asset in drug discovery efforts.

Advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of this compound. Molecular modeling techniques have enabled researchers to predict how the molecule interacts with biological targets at an atomic level. These insights have guided synthetic modifications aimed at optimizing potency and selectivity. For instance, computational studies have identified key residues on the target proteins that are critical for binding affinity, allowing for targeted structural modifications.

In addition to its potential in neurological disorders, this compound has shown promise in preclinical studies related to inflammatory conditions. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide to modulate inflammatory pathways suggests that it could serve as a lead compound for developing novel anti-inflammatory agents.

The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of innovation and precision in pharmaceutical research. Key steps include the introduction of the fluoro-substituent, which requires careful control to ensure high yield and purity. Additionally, the formation of the tetrahydroquinoline scaffold necessitates multi-step reactions that showcase the expertise of synthetic chemists in constructing complex molecular architectures.

As research continues to uncover new therapeutic applications for this class of compounds, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. Such partnerships facilitate the translation of laboratory discoveries into clinical reality by leveraging complementary expertise and resources. The development pipeline for 3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide exemplifies how interdisciplinary efforts can drive progress in drug discovery.

The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing studies are focused on refining its pharmacokinetic properties and exploring new therapeutic indications. By integrating insights from computational modeling with experimental data from preclinical studies, researchers are poised to unlock the full potential of this molecule.

In conclusion,3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide represents a significant advancement in pharmaceutical chemistry with far-reaching implications for treating neurological and inflammatory diseases. Its structural design underscores the importance of fluorine substitution and tetrahydroquinoline scaffolds in modulating biological pathways effectively. As research progresses,this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.

946266-07-5 (3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide) 関連製品

- 319462-41-4(Axitinib Amide)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)